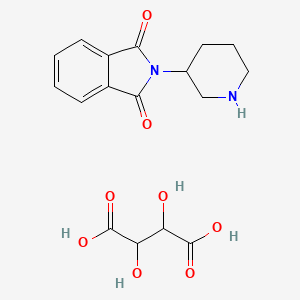

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate

CAS No.:

Cat. No.: VC17938736

Molecular Formula: C17H20N2O8

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O8 |

|---|---|

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;2-piperidin-3-ylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) |

| Standard InChI Key | NLKBDTIEQFGGKV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a salt formed between the chiral base 2-(3R)-3-piperidinyl-1H-isoindole-1,3(2H)-dione and the enantiomerically pure acid D-(-)-tartaric acid (2S,3S-2,3-dihydroxybutanedioic acid). Its molecular formula is C13H14N2O2·C4H6O6, yielding a combined molecular weight of 380.35 g/mol . The tartaric acid counterion ensures enhanced solubility and stability, which are critical for pharmaceutical processing .

Stereochemical Configuration

-

The piperidinyl moiety adopts an (R)-configuration at the 3-position, which is essential for its biological activity and interaction with enzymatic targets .

-

The tartaric acid component exists in the (2S,3S) configuration, a hallmark of the naturally occurring D-(-)-tartaric acid enantiomer .

Synonyms and Registry Identifiers

Synthesis and Industrial Production

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Linagliptin’s mechanism involves prolonging incretin hormone activity, thereby enhancing insulin secretion. The stereochemical purity of the intermediate ensures the final drug’s efficacy and safety .

Manufacturing Process

Shanghai Pansopharm Technology Co., Ltd., a leading manufacturer since 2015, produces the compound via a multi-step process :

-

Piperidine Functionalization: Introduction of the isoindole-dione group to (R)-3-piperidine.

-

Salt Formation: Reaction with D-(-)-tartaric acid to improve crystallinity and purification yield.

-

Quality Control: Rigorous HPLC and chiral chromatography to verify enantiomeric excess (>99%) .

Physicochemical Properties

Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Storage Temperature | 2–8°C (protect from moisture) | |

| Partition Coefficient (LogP) | 1.11 at 20°C | |

| Solubility | Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The LogP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for optimal pharmacokinetics .

Applications in Drug Development

Linagliptin Synthesis

The compound’s piperidinyl-phthalimide structure serves as a scaffold for introducing the xanthine core of linagliptin. Key steps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume